N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE is an organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a benzofuran ring, a cyclopropane group, and an acetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride.
Introduction of the Cyclopropane Group: The cyclopropane group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Acetamide Formation: The final step involves the acylation of the benzofuran derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biomolecular studies.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane group may enhance the compound’s stability and binding affinity, while the acetamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropanecarbonyl-1-benzofuran: Shares the benzofuran and cyclopropane groups but lacks the acetamide moiety.
2-(2-Cyanophenoxy)-N-(2-cyclopropanecarbonyl-1-benzofuran-3-yl)acetamide: Contains an additional cyanophenoxy group, which may alter its chemical properties and applications.
Uniqueness
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the benzofuran ring, cyclopropane group, and acetamide moiety makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C14H13NO3 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C14H13NO3/c1-8(16)15-12-10-4-2-3-5-11(10)18-14(12)13(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,16) |
InChI Key |
LIAKCFBDSHURGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3CC3 |
Origin of Product |
United States |
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